2-(1-Benzoyl-1,2,3,4-tetrahydro-4-quinolinyl)ethyl benzoate
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Overview
Description
2-(1-Benzoyl-1,2,3,4-tetrahydro-4-quinolinyl)ethyl benzoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a benzoate ester, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzoyl-1,2,3,4-tetrahydro-4-quinolinyl)ethyl benzoate typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzoyl-1,2,3,4-tetrahydro-4-quinolinyl)ethyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Benzoyl-1,2,3,4-tetrahydro-4-quinolinyl)ethyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzoyl-1,2,3,4-tetrahydro-4-quinolinyl)ethyl benzoate involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoline-2,4-dione: An oxidized derivative with distinct chemical properties.
Tetrahydroquinoline: A reduced form with different reactivity.
Uniqueness
2-(1-Benzoyl-1,2,3,4-tetrahydro-4-quinolinyl)ethyl benzoate is unique due to its combination of a quinoline moiety with a benzoate ester. This structural feature allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to its simpler counterparts.
Properties
Molecular Formula |
C25H23NO3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(1-benzoyl-3,4-dihydro-2H-quinolin-4-yl)ethyl benzoate |
InChI |
InChI=1S/C25H23NO3/c27-24(20-9-3-1-4-10-20)26-17-15-19(22-13-7-8-14-23(22)26)16-18-29-25(28)21-11-5-2-6-12-21/h1-14,19H,15-18H2 |
InChI Key |
GPRPRYBRVPUDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1CCOC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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